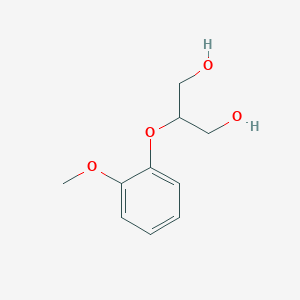

2-(2-Methoxyphenoxy)propane-1,3-diol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2-methoxyphenoxy)propane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O4/c1-13-9-4-2-3-5-10(9)14-8(6-11)7-12/h2-5,8,11-12H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTADPBLDQSWASV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OC(CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60161222 | |

| Record name | 1,3-Propanediol, 2-(o-methoxyphenoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60161222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14007-09-1 | |

| Record name | Guaifenesin beta-isomer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014007091 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Propanediol, 2-(o-methoxyphenoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60161222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 14007-09-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GUAIFENESIN .BETA.-ISOMER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/05T4JZ7JLV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the In Vitro Biological Activity of 2-(2-Methoxyphenoxy)propane-1,3-diol (Guaifenesin)

Introduction

2-(2-Methoxyphenoxy)propane-1,3-diol, widely known as guaifenesin, is a well-established expectorant used in numerous over-the-counter and prescription medications to manage chest congestion and productive cough.[1] For decades, its primary mechanism of action was attributed to an indirect neurogenic pathway known as the gastro-pulmonary reflex.[1][2][3] This theory posits that oral administration of guaifenesin irritates vagal afferent nerves in the gastric mucosa, triggering a reflex that increases the hydration and secretion of lower viscosity mucus in the respiratory tract.[1][2]

However, a growing body of in vitro evidence has illuminated a more direct and nuanced role for guaifenesin at the cellular level. Recent studies utilizing advanced cell culture models that mimic the human airway have demonstrated that guaifenesin directly interacts with the respiratory epithelium to modulate mucus production, alter its biophysical properties, and enhance its clearance.[2][4][5] Furthermore, exploratory research suggests additional biological activities for guaifenesin, including the modulation of neuronal pathways through antagonism of N-methyl-D-aspartate (NMDA) receptors.[6][7]

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the in vitro biological activities of guaifenesin. It moves beyond historical context to focus on contemporary, evidence-based methodologies for evaluating its direct effects on respiratory cells and its potential neuromodulatory functions. The protocols described herein are designed as self-validating systems, providing the causal logic behind experimental choices to ensure scientific integrity and reproducibility.

Part 1: In Vitro Assessment of Mucoactive Properties

The cornerstone of modern in vitro respiratory research is the use of primary human bronchial epithelial cells (HBECs) cultured at an Air-Liquid Interface (ALI). This model is paramount because it allows the cells to differentiate into a pseudostratified mucociliary epithelium, complete with mucus-producing goblet cells and beating ciliated cells, closely recapitulating the architecture and function of the human airway in vivo.[4][8][9] All subsequent protocols in this section are based on this foundational model.

The Air-Liquid Interface (ALI) Culture Model

The ALI culture system involves seeding primary HBECs onto a porous membrane support. Initially, the cells are grown submerged in a nutrient-rich medium. Once confluent, the medium in the apical (upper) chamber is removed, exposing the cells directly to air, while the basal (lower) chamber continues to provide nutrients.[4][9] This interface triggers a differentiation program over several weeks, resulting in a physiologically relevant model for studying mucociliary clearance.[9][10]

Protocol: Quantification of MUC5AC Mucin Production via ELISA

A key direct effect of guaifenesin is the suppression of mucin production.[1][9] MUC5AC is a major gel-forming mucin overexpressed in hypersecretory airway diseases.[11] An enzyme-linked immunosorbent assay (ELISA) provides a robust method for quantifying MUC5AC levels in both apical secretions and cell lysates from ALI cultures.

Causality Behind Experimental Choices:

-

Basolateral Dosing: Guaifenesin is administered to the basolateral medium to mimic systemic delivery to the epithelium after oral absorption.[9]

-

Apical Wash Collection: Collecting apical secretions allows for the specific measurement of secreted MUC5AC, a direct indicator of the drug's effect on mucus release.

-

Cell Lysates: Analyzing cell lysates reveals the intracellular pool of MUC5AC, indicating whether the drug affects mucin synthesis, storage, or both.

-

Sandwich ELISA: This format provides high specificity and sensitivity by using two antibodies that bind to different epitopes on the MUC5AC protein.

Step-by-Step Methodology:

-

Culture and Treatment:

-

Establish differentiated HBEC ALI cultures as described in section 1.1.

-

After differentiation (Day 21+), perform a gentle apical wash with warm Phosphate-Buffered Saline (PBS) to remove accumulated mucus and establish a baseline.

-

Add fresh basal medium containing various concentrations of guaifenesin (e.g., 10 µM to 300 µM) or a vehicle control.[3] Incubate for a defined period (e.g., 24 hours).

-

-

Sample Collection:

-

Apical Secretions: Add a small, fixed volume of PBS to the apical surface. Incubate for 10-15 minutes to allow secreted mucins to dissolve. Gently aspirate the fluid.

-

Cell Lysates: After collecting apical secretions, wash the cells once more with PBS. Add a suitable lysis buffer (e.g., RIPA buffer with protease inhibitors) to the apical surface and incubate on ice. Scrape the cells and collect the lysate.

-

Centrifuge both sample types to pellet debris and collect the supernatant.

-

-

MUC5AC ELISA Protocol:

-

Coating: Coat a 96-well high-binding microplate with a MUC5AC-specific capture antibody overnight at 4°C.

-

Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

-

Sample Incubation: Wash the plate. Add prepared standards (recombinant MUC5AC) and collected samples (apical washes and cell lysates) to the wells. Incubate for 2 hours at room temperature.

-

Detection: Wash the plate. Add a biotinylated MUC5AC detection antibody and incubate for 1-2 hours.

-

Signal Generation: Wash the plate. Add Streptavidin-Horseradish Peroxidase (HRP) conjugate and incubate for 20-30 minutes.

-

Reading: Wash the plate. Add a chromogenic substrate (e.g., TMB). Stop the reaction with stop solution (e.g., 1M H₂SO₄) and read the absorbance at 450 nm using a microplate reader.

-

-

Data Analysis:

-

Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

-

Calculate the MUC5AC concentration in the samples by interpolating their absorbance values from the standard curve. Normalize to total protein content for cell lysates.

-

Protocol: Analysis of Mucus Rheology

Guaifenesin has been shown to decrease the viscoelasticity of mucus, making it easier to transport.[1][9] Rheology, the study of the flow of matter, can be measured at both macroscopic and microscopic scales. Macrorheology, using a cone-and-plate or parallel-plate rheometer, is suitable for larger volumes of collected mucus.

Causality Behind Experimental Choices:

-

Oscillatory Shear Measurement: This non-destructive technique probes the material's structure. It applies a small, oscillating strain and measures the resulting stress to determine the elastic (storage) modulus (G') and the viscous (loss) modulus (G'').

-

Elastic Modulus (G'): Represents the solid-like behavior of the mucus; how much energy is stored and released per cycle. A lower G' indicates less elastic, more fluid-like mucus.

-

Viscous Modulus (G''): Represents the liquid-like behavior; how much energy is dissipated as heat per cycle. A lower G'' indicates lower viscosity.

-

Frequency Sweep: Performing measurements across a range of frequencies simulates different physiological conditions, such as the slow movement at rest versus the rapid movement during a cough or ciliary beating.

Step-by-Step Methodology:

-

Mucus Collection:

-

Pool apical secretions from multiple ALI cultures (treated with guaifenesin or vehicle) to obtain a sufficient volume (typically >20 µL).

-

Keep samples on ice to prevent degradation.

-

-

Rheometer Setup:

-

Use a controlled-stress rheometer equipped with a cone-and-plate or parallel-plate geometry (e.g., 20 mm diameter). A solvent trap is essential to prevent sample evaporation, especially for measurements at physiological temperature (37°C).[12]

-

Set the temperature to either 25°C (standard) or 37°C (physiological).[12]

-

-

Loading the Sample:

-

Carefully transfer the mucus sample onto the lower plate of the rheometer.

-

Lower the upper geometry to the specified gap distance, ensuring the sample completely fills the gap without overflowing.

-

-

Performing Measurements:

-

Amplitude Sweep: First, perform a strain amplitude sweep at a fixed frequency (e.g., 1 Hz) to determine the linear viscoelastic region (LVER), where G' and G'' are independent of the applied strain. This ensures subsequent measurements are non-destructive.

-

Frequency Sweep: Perform a frequency sweep (e.g., from 0.1 to 10 Hz) at a constant strain chosen from within the LVER.[12]

-

-

Data Analysis:

-

Plot G' and G'' as a function of frequency.

-

Compare the moduli between vehicle- and guaifenesin-treated samples. A downward shift in both G' and G'' curves for the guaifenesin-treated group indicates a reduction in mucus viscoelasticity.[3]

-

Protocol: Measurement of Mucociliary Transport (MCT) Rate

The ultimate functional output of guaifenesin's mucoactive properties is an increase in the rate of mucociliary transport.[5][13] This can be directly visualized and quantified in ALI cultures by tracking the movement of particles across the epithelial surface.

Causality Behind Experimental Choices:

-

Particle Tracking: Using inert, visible particles (like cell debris or polystyrene microspheres) allows for the direct measurement of the transport function of the entire system (cilia beating and mucus properties).[5]

-

Video Microscopy: Time-lapse imaging provides a dynamic record of particle movement, from which velocity can be accurately calculated.

-

Basolateral Dosing: As with other assays, basolateral administration mimics the physiological route of exposure.

Step-by-Step Methodology:

-

Culture and Treatment:

-

Imaging Setup:

-

Place the Transwell® insert onto the stage of an inverted microscope equipped with a camera capable of time-lapse recording. Ensure the culture is maintained at 37°C and 5% CO₂.

-

Focus on the apical surface of the epithelium. Small particles, such as cell debris or intentionally added fluorescent microspheres, should be visible.[5]

-

-

Data Acquisition:

-

Record time-lapse videos at multiple random locations across the culture surface for each condition. A typical frame rate might be 1 frame per second for a duration of 1-2 minutes.

-

-

Data Analysis:

-

Use particle tracking software (e.g., ImageJ with the TrackMate plugin) to measure the distance traveled by individual particles between frames.

-

Calculate the velocity (µm/second) for numerous particles in each video.

-

Average the velocities for all tracked particles within a given treatment group.

-

Compare the mean MCT rate between the vehicle control and guaifenesin-treated groups. A statistically significant increase in velocity indicates enhanced mucociliary clearance.

-

Part 2: In Vitro Assessment of Neuromodulatory Properties

Emerging research suggests that guaifenesin may possess neuromodulatory effects, potentially through antagonism of the NMDA receptor.[6][7] The NMDA receptor is a glutamate-gated ion channel crucial for synaptic plasticity, but its overactivation can lead to excitotoxicity.[12] A calcium flux assay using a heterologous expression system is a standard method to screen for and characterize NMDA receptor modulators.

Protocol: NMDA Receptor Functional Assay via Calcium Flux

This protocol measures changes in intracellular calcium concentration ([Ca²⁺]i) in response to NMDA receptor activation. Antagonists like guaifenesin will inhibit the calcium influx triggered by NMDA receptor agonists.

Causality Behind Experimental Choices:

-

Heterologous Expression: HEK293 cells do not endogenously express NMDA receptors, making them an ideal "blank slate" for expressing specific subunit combinations (e.g., NR1/NR2A), allowing for targeted investigation.[8]

-

Calcium-Sensitive Dyes: Fluorescent dyes like Calcium 6 or Fura-2 bind to intracellular calcium, and their fluorescence intensity is proportional to the [Ca²⁺]i. This provides a direct, real-time readout of ion channel activity.[10][13]

-

FLIPR/FDSS Systems: Instruments like the Fluorometric Imaging Plate Reader (FLIPR) or Functional Drug Screening System (FDSS) automate the process of liquid handling and kinetic fluorescence reading in a high-throughput format (e.g., 384-well plates), enabling dose-response analysis.[8][10]

Sources

- 1. Role of guaifenesin in the management of chronic bronchitis and upper respiratory tract infections - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Air-liquid interface (ALI) culture of human bronchial epithelial cell monolayers as an in vitro model for airway drug transport studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effect of guaifenesin on mucin production, rheology, and mucociliary transport in differentiated human airway epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. journals.physiology.org [journals.physiology.org]

- 9. researchgate.net [researchgate.net]

- 10. Human bronchial epithelial cells exposed in vitro to cigarette smoke at the air-liquid interface resemble bronchial epithelium from human smokers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. NMDA receptor - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. A NMDA-receptor calcium influx assay sensitive to stimulation by glutamate and glycine/D-serine - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(2-Methoxyphenoxy)propane-1,3-diol (Guaifenesin): From Discovery to Modern Applications

Abstract

This technical guide provides a comprehensive overview of 2-(2-Methoxyphenoxy)propane-1,3-diol, known pharmaceutically as Guaifenesin. We delve into the storied history of this compound, from its natural origins to its synthesis and extensive use as a leading expectorant. This document offers an in-depth exploration of its dual mechanism of action, detailing both the neural reflex pathways and its direct effects on the respiratory epithelium. Furthermore, we provide a detailed examination of its synthesis, analytical characterization, and pharmacokinetic profile. This guide is intended to be a valuable resource for researchers, scientists, and drug development professionals, offering both foundational knowledge and insights into the ongoing research surrounding this important molecule.

Introduction: The Enduring Expectorant

This compound, a compound more commonly recognized by its non-proprietary name Guaifenesin, stands as a cornerstone in the symptomatic treatment of cough and congestion.[1] Chemically, it is an ether of guaiacol and glycerine.[1] For decades, it has been the only expectorant approved by the U.S. Food and Drug Administration (FDA) for over-the-counter (OTC) use, a testament to its long-standing safety and efficacy profile.[2][3] This guide will provide a detailed exploration of Guaifenesin, from its historical roots in traditional medicine to its current status as a globally utilized pharmaceutical agent. We will examine the scientific underpinnings of its therapeutic action, the chemistry of its synthesis, and the analytical methods employed to ensure its quality and purity.

A Rich History: From the Guaiac Tree to Modern Medicine

The journey of Guaifenesin is a fascinating example of a natural product's evolution into a synthesized, single-molecule therapeutic.

Pre-Columbian Origins and Early Medicinal Use

The story of Guaifenesin begins long before its chemical synthesis, with the use of extracts from the guaiac tree (Guaiacum officinale) by Native Americans as a natural remedy for various ailments.[4][5] In the 1500s, Spanish explorers brought knowledge of the guaiac tree's medicinal properties back to Europe, where it was used to treat a range of conditions.[4]

The Dawn of Chemical Synthesis and Pharmaceutical Development

While the parent compound, guaiacol, was first isolated in 1826, the synthesis of its glyceryl ether, Guaifenesin, marked a significant advancement in creating a more targeted and refined therapeutic agent.[6][7]

Regulatory Milestones and Market Evolution

Guaifenesin was first approved by the U.S. Food and Drug Administration (FDA) in 1952, initially being "Generally Regarded as Safe".[1][8] A pivotal moment in its modern history occurred on July 12, 2002, with the FDA approval of an extended-release formulation of Guaifenesin.[1] This led to the removal of unapproved timed-release versions from the market, consolidating the position of the approved product.[1][9] Today, Guaifenesin is a widely available OTC medication, both as a single-ingredient product and in combination with other active ingredients.[1]

| Key Historical Milestone | Year | Significance |

| Use of Guaiac Tree Extracts | Pre-1500s | Native Americans utilized the natural precursor for medicinal purposes.[4] |

| Introduction to Europe | 1500s | Spanish explorers introduced the medicinal plant to European medicine.[4] |

| First FDA Approval | 1952 | Guaifenesin was officially recognized as a safe and effective drug in the United States.[1][8] |

| Inclusion in OTC Monograph | 1989 | Solidified its status as a safe and effective expectorant for OTC use.[5] |

| Approval of Extended-Release Formulation | 2002 | Marked a significant development in its delivery and dosing, leading to market consolidation.[1][9] |

Mechanism of Action: A Dual-Pronged Approach to Mucus Clearance

The therapeutic efficacy of Guaifenesin stems from a sophisticated, dual mechanism of action that combines an indirect neural reflex with direct effects on the respiratory epithelium.[8]

The Gastro-Pulmonary Reflex: An Indirect Neural Pathway

The traditionally understood mechanism of Guaifenesin involves the stimulation of the gastro-pulmonary reflex.[2][3][8] Upon oral administration, Guaifenesin is thought to irritate vagal afferent nerves in the gastric mucosa.[2][3] This irritation triggers a reflex stimulation of the parasympathetic nervous system, leading to increased secretion of a more liquid, less viscous mucus from the glands of the respiratory tract.[1][2] This hydration of airway secretions facilitates their removal via coughing.[3] Evidence for this indirect pathway comes from studies in rats, where oral, but not intravenous, administration of Guaifenesin resulted in increased respiratory secretions.[2]

Direct Action on the Respiratory Epithelium

More recent in vitro research using human airway epithelial cells has revealed a direct action of Guaifenesin on the respiratory mucosa.[8][10] These studies have shown that clinically relevant concentrations of Guaifenesin can directly modulate mucus properties and enhance mucociliary transport.[2][10] The key direct effects include:

-

Reduced Mucin Production: Guaifenesin has been observed to decrease the production of MUC5AC, a major gel-forming mucin, in airway epithelial cells.[2]

-

Altered Mucus Viscoelasticity: By reducing mucin content, Guaifenesin lowers the viscosity and elasticity of mucus, making it less sticky and easier to clear.[2][8]

-

Enhanced Mucociliary Clearance: Guaifenesin has been shown to improve the transport of mucus by the cilia.[2]

It is also proposed that Guaifenesin may inhibit cough reflex sensitivity, particularly in individuals with upper respiratory tract infections where cough receptors are hypersensitive.[11][12]

Caption: General synthesis pathway of Guaifenesin.

Analytical Characterization

Ensuring the purity and quality of Guaifenesin is paramount in pharmaceutical manufacturing. A variety of analytical techniques are employed for its characterization. [13]

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is the most common method for the quantitative analysis of Guaifenesin in bulk drug and pharmaceutical formulations. [4][14][15]

| Parameter | Typical Conditions |

|---|---|

| Column | C18 (e.g., Waters Symmetry C18, Cosmosil 5C18-MS-II) [4][15] |

| Mobile Phase | A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) [14][15][16] |

| Detection | UV spectrophotometry, typically at wavelengths around 232 nm, 260 nm, or 276 nm [14][15][17] |

| Flow Rate | Typically 1.0 mL/min [15]|

The United States Pharmacopeia (USP) provides standardized HPLC methods for the assay of Guaifenesin. [16][18]These methods are designed to be stability-indicating, capable of separating Guaifenesin from its potential impurities and degradation products. [4][17]

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are used to confirm the chemical structure of Guaifenesin. [19][20][21]* Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the Guaifenesin molecule, such as the hydroxyl (-OH) and ether (C-O-C) groups. [19][20]

Other Chromatographic Techniques

Gas chromatography (GC) and high-performance thin-layer chromatography (HPTLC) have also been reported for the analysis of Guaifenesin. [13]

Pharmacokinetic Profile

Understanding the absorption, distribution, metabolism, and excretion (ADME) of Guaifenesin is crucial for its clinical application.

-

Absorption: Guaifenesin is well absorbed from the gastrointestinal tract following oral administration. [22][23]* Metabolism: It is primarily metabolized in the liver. [22]The major urinary metabolite is β-(2-methoxyphenoxy)lactic acid. [3][23]* Excretion: The metabolites of Guaifenesin are excreted in the urine. [22][24]* Half-life: The plasma half-life of Guaifenesin is approximately 1 hour. [3][23] The development of extended-release formulations has allowed for less frequent dosing and sustained therapeutic concentrations over a 12-hour period. [23]

Pharmacokinetic Parameter Value Route of Administration Oral [23] Bioavailability Well absorbed [22] Metabolism Hepatic [22] Major Metabolite β-(2-methoxyphenoxy)lactic acid [3][23]

Clinical Applications and Future Directions

Guaifenesin is primarily indicated for the symptomatic relief of cough associated with the common cold and other respiratory infections where mucus accumulation is a problem. [2]It is also used in patients with stable chronic bronchitis. [2] While Guaifenesin has a long history of use, research into its full therapeutic potential is ongoing. Recent studies have explored its long-term use in chronic bronchitis and its effects on cough reflex sensitivity. [12][25]The continued investigation into its direct cellular mechanisms may open new avenues for its application in other respiratory diseases characterized by mucus hypersecretion.

Conclusion

This compound, or Guaifenesin, has a rich history that has taken it from a traditional herbal remedy to a precisely synthesized and globally recognized pharmaceutical. Its dual mechanism of action, targeting both neural reflexes and the respiratory epithelium directly, provides a robust rationale for its clinical efficacy as an expectorant. The well-established methods for its synthesis and analytical characterization ensure its quality and consistency as a therapeutic agent. As our understanding of respiratory pathophysiology deepens, the full therapeutic potential of this enduring molecule may yet be further realized.

References

-

Albrecht, H. H., Dicpinigaitis, P. V., & Guenin, E. P. (2017). Role of guaifenesin in the management of chronic bronchitis and upper respiratory tract infections. Multidisciplinary Respiratory Medicine, 12, 31. [Link]

- Kimbahune, R., et al. (2011). Spectrophotometric simultaneous analysis of Ambroxol HCl, guaifenesin and terbutaline sulphate in liquid dosage form. International Journal of Pharmaceutical Sciences Review and Research, 8, 24-28.

-

Respiratory Therapy. (2020, October 26). Researchers ID How Guaifenesin Clears the Airways. Respiratory Therapy. [Link]

-

HELIX Chromatography. (n.d.). HPLC Methods for analysis of Guaifenesin. HELIX Chromatography. [Link]

-

BrainKart. (2017, October 29). Expectorants: Guaifenesin. BrainKart. [Link]

-

Punagoti, R. R., & Jupally, R. (2019). development and validation of new rp-hplc method for quantitative estimation of guaifenesin. Bulletin of Pharmaceutical Research, 9(1-3), 1-6. [Link]

-

Green, H., et al. (2017). Guaifenesin Pharmacokinetics Following Single-Dose Oral Administration in Children Aged 2 to 17 Years. The Journal of Clinical Pharmacology, 57(9), 1139-1148. [Link]

-

PDR.net. (n.d.). Mucinex - Drug Summary. PDR.net. [Link]

-

YouTube. (2025, February 8). Pharmacology of Guaifenesin (Glyceryl Guaiacolate) ; Mechanism of action, Pharmacokinetics, Uses,. YouTube. [Link]

-

Spangenthal, S., et al. (2020). The Role of Guaifenesin in the Management of Chronic Mucus Hypersecretion Associated with Stable Chronic Bronchitis: A Comprehensive Review. Journal of Clinical Pharmacology and Drug Development, 6(4), 341-348. [Link]

-

Wikipedia. (n.d.). Guaifenesin. Wikipedia. [Link]

-

Vemireddy, S., et al. (2020). A Validated RP-HPLC Method for Quantitative Estimation of Guaifenesin in Bulk and Pharmaceutical Dosage Forms. Research Journal of Pharmacy and Technology, 13(10), 4649-4653. [Link]

-

ResearchGate. (2025, August 7). Effect of guaifenesin on mucin production, rheology, and mucociliary transport in differentiated human airway epithelial cells. ResearchGate. [Link]

-

SIELC Technologies. (n.d.). USP Methods for the Analysis of Guaifenesin Using a Legacy L1 Column. SIELC Technologies. [Link]

-

ResearchGate. (n.d.). Brief history of guaifenesin and its regulatory path in the US. ResearchGate. [Link]

- Google Patents. (n.d.). US5495052A - Process for producing enantiomerically enriched guaifenesin.

-

Drugs.com. (n.d.). Mucinex D (guaifenesin and pseudoephedrine) FDA Approval History. Drugs.com. [Link]

-

PubChem. (n.d.). Guaifenesin. PubChem. [Link]

-

Federal Register. (2007, May 29). Timed-Release Drug Products Containing Guaifenesin; Enforcement Action Dates. Federal Register. [Link]

- Google Patents. (n.d.). CN106431849A - Method for synthesizing guaifenesin drug intermediate 3-(o-methoxy phenoxy)-1,2-propanediol.

-

Human Metabolome Database. (n.d.). Showing metabocard for Guaifenesin (HMDB0004998). Human Metabolome Database. [Link]

-

SpectraBase. (n.d.). Guaifenesin. SpectraBase. [Link]

-

ResearchGate. (2021, August). Racemic Guaifenesin Preparation by in vivo Williamson ether synthesis and FTIR, NMR, HPLC and GCMS spectral analysis. ResearchGate. [Link]

-

MedPath. (n.d.). GUAIFENESIN - FDA Drug Approval Details. MedPath. [Link]

-

Dicpinigaitis, P. V., & Gayle, Y. E. (2003). Effect of guaifenesin on cough reflex sensitivity. Chest, 124(6), 2178–2181. [Link]

-

Acharya, P., et al. (2017). A Review on Analytical Methods for Determination of Guaifenesin Alone and In Combination with Other Drugs in Pharmaceutical Form. Saudi Journal of Medical and Pharmaceutical Sciences, 3(3A), 148-159. [Link]

-

ResearchGate. (2025, August 6). Effect of Guaifenesin on Cough Reflex Sensitivity. ResearchGate. [Link]

- Google Patents. (n.d.). CN102755304A - Preparation method of guaifenesin and dextromethorphan hydrobromide capsules.

- Google Patents. (n.d.). CN101525278B - New synthetic method of guaiacol glycerin ether.

-

Samadi, M., Jelvehgari, M., & Salatin, S. (2024). Development and optimization of guaifenesin sustained release mini-tablets for adult and geriatric patients. Drug Development and Industrial Pharmacy, 1-13. [Link]

-

ResearchGate. (n.d.). (PDF) Role of guaifenesin in the management of chronic bronchitis and upper respiratory tract infections. ResearchGate. [Link]

-

Reckitt. (2025, October 20). Long-Term Study of Extended-Release Guaifenesin Shows Symptom Relief in Stable Chronic Bronchitis Patients. Reckitt. [Link]

-

Boron Molecular. (n.d.). This compound. Boron Molecular. [Link]

Sources

- 1. Guaifenesin - Wikipedia [en.wikipedia.org]

- 2. Role of guaifenesin in the management of chronic bronchitis and upper respiratory tract infections - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Guaifenesin: Pharmacology and Controversy_Chemicalbook [chemicalbook.com]

- 4. Development and validation of stability indicating the RP-HPLC method for the estimation of related compounds of guaifenesin in pharmaceutical dosage forms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. spectrabase.com [spectrabase.com]

- 7. scribd.com [scribd.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Federal Register :: Timed-Release Drug Products Containing Guaifenesin; Enforcement Action Dates [federalregister.gov]

- 10. respiratory-therapy.com [respiratory-therapy.com]

- 11. Effect of guaifenesin on cough reflex sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. saudijournals.com [saudijournals.com]

- 14. journal.appconnect.in [journal.appconnect.in]

- 15. rjptonline.org [rjptonline.org]

- 16. USP Methods for the Analysis of Guaifenesin Using a Legacy L1 Column | SIELC Technologies [sielc.com]

- 17. emergingstandards.usp.org [emergingstandards.usp.org]

- 18. merckmillipore.com [merckmillipore.com]

- 19. researchgate.net [researchgate.net]

- 20. Guaifenesin | C10H14O4 | CID 3516 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 21. Guaifenesin(93-14-1) 1H NMR [m.chemicalbook.com]

- 22. brainkart.com [brainkart.com]

- 23. pdr.net [pdr.net]

- 24. m.youtube.com [m.youtube.com]

- 25. Long-Term Study of Extended-Release Guaifenesin Shows Symptom Relief in Stable Chronic Bronchitis Patients | reckitt.com [reckitt.com]

An In-depth Technical Guide to the Solubility and Stability of 2-(2-Methoxyphenoxy)propane-1,3-diol

Abstract

This technical guide provides a comprehensive framework for evaluating the solubility and stability of 2-(2-Methoxyphenoxy)propane-1,3-diol, a compound chemically related to guaifenesin. For researchers, scientists, and professionals in drug development, understanding these fundamental physicochemical properties is paramount for successful formulation, manufacturing, and ensuring therapeutic efficacy and safety. This document outlines detailed, step-by-step methodologies for conducting equilibrium solubility and forced degradation studies, grounded in scientific principles and aligned with international regulatory expectations. The causality behind experimental choices is explained to provide not just a protocol, but a foundational understanding of the "why" behind the "how." All protocols are designed as self-validating systems, ensuring data integrity and reliability.

Introduction: The Critical Role of Physicochemical Characterization

This compound, also known as Guaifenesin Impurity B, is a molecule of significant interest in pharmaceutical development.[1][2][3] Its structural similarity to the active pharmaceutical ingredient (API) guaifenesin necessitates a thorough understanding of its behavior under various conditions.[4][5] The solubility of a drug substance directly influences its bioavailability and dissolution characteristics, while its stability profile dictates its shelf-life, storage conditions, and potential for degradation into impurities that could be harmful or reduce the drug's effectiveness.[6][7]

This guide is structured to provide a logical progression from initial material characterization to in-depth solubility and stability assessments. The methodologies described are based on established principles and are designed to generate robust data suitable for regulatory submissions and to inform critical decisions throughout the drug development lifecycle.

Physicochemical Properties of this compound

A foundational understanding of the intrinsic properties of this compound is essential before embarking on detailed solubility and stability studies. These properties provide clues to its expected behavior and help in designing relevant experiments.

| Property | Value (Predicted/Experimental) | Source |

| Molecular Formula | C₁₀H₁₄O₄ | [1][8] |

| Molecular Weight | 198.22 g/mol | [1][8] |

| pKa | 13.82 ± 0.10 (Predicted) | [1][3] |

| LogP | 1.390 | [4][5] |

| Melting Point | >52°C (decomposition) | [1][2] |

| Boiling Point | 376.9 ± 27.0 °C (Predicted) | [1] |

| Density | 1.195 ± 0.06 g/cm³ (Predicted) | [1] |

| Solubility (Qualitative) | Chloroform (Slightly), DMSO (Sparingly), Methanol (Slightly) | [1] |

Table 1: Key Physicochemical Properties of this compound

The predicted pKa suggests the molecule is weakly acidic, which has implications for its solubility in different pH environments. The LogP value indicates a moderate lipophilicity.

Equilibrium Solubility Studies: A Cornerstone of Preformulation

The determination of a drug substance's equilibrium solubility is a critical first step in formulation development.[9] It informs the Biopharmaceutics Classification System (BCS) classification and guides the selection of appropriate formulation strategies to ensure adequate drug exposure.[10] The shake-flask method is a reliable and widely accepted technique for determining thermodynamic solubility.[10][11]

Rationale for Experimental Design

The choice of solvents and pH conditions is critical for a comprehensive solubility assessment. According to WHO and other regulatory guidelines, the pH range of 1.2 to 6.8 is physiologically relevant for oral drug absorption.[12] Therefore, determining solubility across this range is essential. The temperature of 37 ± 1 °C is chosen to mimic physiological conditions.[12]

Experimental Protocol: Equilibrium Solubility Determination

Objective: To determine the equilibrium solubility of this compound in various aqueous and organic media.

Materials:

-

This compound reference standard

-

pH 1.2 (0.1 N HCl), pH 4.5 (Acetate buffer), pH 6.8 (Phosphate buffer)

-

Purified water

-

Methanol, Ethanol, Propylene Glycol, Polyethylene Glycol 400 (PEG 400)

-

Vials with screw caps

-

Calibrated orbital shaker with temperature control

-

Calibrated pH meter

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a validated stability-indicating method

-

Syringe filters (0.45 µm)

Methodology:

-

Preparation of Media: Prepare the required buffer solutions and ensure their pH is accurately adjusted.

-

Sample Preparation: Add an excess amount of this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure equilibrium has been reached between the solid and the solution.[12]

-

Addition of Media: Add a known volume (e.g., 5 mL) of each test medium to the respective vials.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set to 37 ± 1 °C. Agitate the samples for a predetermined period (e.g., 48-72 hours) to ensure equilibrium is reached. A preliminary experiment can be conducted to determine the time required to reach equilibrium.

-

Sample Withdrawal and Filtration: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Carefully withdraw an aliquot from the supernatant using a syringe and immediately filter it through a 0.45 µm syringe filter to remove any undissolved particles.

-

Dilution and Analysis: Dilute the filtered samples appropriately with a suitable solvent (e.g., mobile phase) and analyze the concentration of the dissolved compound using a validated HPLC method.

-

Data Reporting: The solubility should be reported in mg/mL. The experiment should be performed in triplicate for each condition, and the relative standard deviation should be not more than 10%.[12]

Data Presentation

The results should be summarized in a clear and concise table.

| Medium | Temperature (°C) | Solubility (mg/mL) ± SD (n=3) |

| pH 1.2 Buffer | 37 | [Insert Data] |

| pH 4.5 Buffer | 37 | [Insert Data] |

| pH 6.8 Buffer | 37 | [Insert Data] |

| Purified Water | 37 | [Insert Data] |

| Methanol | 25 | [Insert Data] |

| Ethanol | 25 | [Insert Data] |

| Propylene Glycol | 25 | [Insert Data] |

| PEG 400 | 25 | [Insert Data] |

Table 2: Equilibrium Solubility of this compound

Stability Studies: Ensuring Product Quality and Safety

Stability testing is a regulatory requirement and a critical component of drug development.[13] It provides evidence on how the quality of a drug substance changes over time under the influence of various environmental factors such as temperature, humidity, and light.[13] Forced degradation, or stress testing, is an essential part of this process.[6][14] It helps to identify likely degradation products, establish degradation pathways, and validate the stability-indicating nature of the analytical methods used.[6][14]

Rationale for Stress Conditions

The stress conditions are chosen to be more severe than accelerated stability testing conditions to intentionally degrade the molecule.[14] The goal is to achieve a target degradation of 5-20% to ensure that the degradation products are formed at a sufficient level for detection and characterization, without completely destroying the molecule.[15] The conditions outlined below (hydrolysis, oxidation, photolysis, and thermal stress) represent the most common degradation pathways for pharmaceutical compounds.[7][15]

Experimental Protocol: Forced Degradation Studies

Objective: To investigate the intrinsic stability of this compound under various stress conditions and to identify potential degradation products.

Materials:

-

This compound reference standard

-

Hydrochloric acid (HCl), Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Purified water

-

HPLC system with a photodiode array (PDA) detector and a validated stability-indicating method

-

Photostability chamber

-

Oven

Methodology:

A stock solution of this compound (e.g., 1 mg/mL) should be prepared in a suitable solvent.

-

Acidic Hydrolysis:

-

To an aliquot of the stock solution, add an equal volume of 0.1 N HCl.

-

Heat the solution at 60°C for a specified time (e.g., 2, 4, 8, 24 hours).

-

At each time point, withdraw a sample, neutralize it with 0.1 N NaOH, and dilute to the target concentration for HPLC analysis.

-

-

Alkaline Hydrolysis:

-

To an aliquot of the stock solution, add an equal volume of 0.1 N NaOH.

-

Keep the solution at room temperature for a specified time.

-

At each time point, withdraw a sample, neutralize it with 0.1 N HCl, and dilute for HPLC analysis.

-

-

Oxidative Degradation:

-

To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.

-

Keep the solution at room temperature, protected from light, for a specified time.

-

At each time point, withdraw a sample and dilute for HPLC analysis.

-

-

Photolytic Degradation:

-

Expose a solution of the compound, as well as the solid compound, to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

-

A control sample should be protected from light.

-

Analyze the samples by HPLC.

-

-

Thermal Degradation:

-

Expose the solid compound to dry heat at a temperature higher than that used for accelerated stability testing (e.g., 70°C) for a specified period.

-

At each time point, dissolve a portion of the solid in a suitable solvent and analyze by HPLC.

-

Analysis: All samples should be analyzed using a validated stability-indicating HPLC method. The method should be capable of separating the parent compound from all process-related impurities and degradation products. A PDA detector is crucial for assessing peak purity and identifying the formation of new chromophores.

Data Presentation

The results of the forced degradation studies should be tabulated to clearly show the extent of degradation and the formation of impurities under each stress condition.

| Stress Condition | Duration | Assay of Parent (%) | % Degradation | No. of Degradants | RRT of Major Degradant |

| Control | 0 hr | 100.0 | 0.0 | 0 | - |

| 0.1 N HCl | 24 hr | [Data] | [Data] | [Data] | [Data] |

| 0.1 N NaOH | 8 hr | [Data] | [Data] | [Data] | [Data] |

| 3% H₂O₂ | 24 hr | [Data] | [Data] | [Data] | [Data] |

| Photolytic (Solution) | - | [Data] | [Data] | [Data] | [Data] |

| Photolytic (Solid) | - | [Data] | [Data] | [Data] | [Data] |

| Thermal (70°C) | 48 hr | [Data] | [Data] | [Data] | [Data] |

Table 3: Summary of Forced Degradation Studies for this compound

Visualization of Experimental Workflows

To enhance the understanding of the experimental processes, the following diagrams illustrate the workflows for the solubility and stability studies.

Caption: Workflow for Equilibrium Solubility Determination.

Caption: Workflow for Forced Degradation Studies.

Conclusion and Future Perspectives

This guide has provided a detailed and scientifically grounded approach to assessing the solubility and stability of this compound. The data generated from these studies are fundamental to understanding the compound's behavior and are indispensable for informed decision-making in pharmaceutical development. The insights gained will directly impact formulation design, the selection of appropriate storage conditions, and the establishment of a meaningful shelf-life.

Future work should focus on the structural elucidation of any major degradation products identified during the forced degradation studies. This will provide a more complete picture of the compound's degradation pathways and is a critical step in ensuring the safety of any potential drug product.

References

-

Alsante, K. M., et al. (2014). Forced Degradation Studies: Regulatory Considerations and Implementation. Available at: [Link]

-

European Medicines Agency. (2023). ICH Q1 guideline on stability testing of drug substances and drug products. Available at: [Link]

-

Jain, D., & Basniwal, P. K. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

-

ResolveMass Laboratories Inc. (2023). Forced Degradation Testing in Pharma. Available at: [Link]

-

ICH. (2003). Q1A(R2): Stability Testing of New Drug Substances and Products. Available at: [Link]

-

Patel, R., et al. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. LinkedIn. Available at: [Link]

-

Slideshare. (n.d.). Ich guideline for stability testing. Available at: [Link]

-

Krieger, J., et al. (2018). Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver. Journal of Pharmaceutical Sciences. Available at: [Link]

-

Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. Available at: [Link]

-

AMSbiopharma. (2023). ICH Guidelines: Drug Stability Testing Essentials. Available at: [Link]

-

SNS Courseware. (n.d.). ICH STABILITY TESTING GUIDELINES. Available at: [Link]

-

European Medicines Agency. (2003). Q 1 A (R2) Stability Testing of new Drug Substances and Products. Available at: [Link]

-

PharmaTutor. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Available at: [Link]

-

Pharma Growth Hub. (2023). Essential Quality Control Tests for Active Pharmaceutical Ingredients (APIs) in Pharma. YouTube. Available at: [Link]

-

World Health Organization. (2015). Annex 4: Guidance on equilibrium solubility studies for the purpose of active pharmaceutical ingredient classification within the Biopharmaceutics Classification System. Available at: [Link]

-

PubMed. (2002). Solubility of guaifenesin in the presence of common pharmaceutical additives. Available at: [Link]

-

PubChem. (n.d.). Guaifenesin. Available at: [Link]

-

MPG.PuRe. (2019). Solubility Analysis of Pharmaceuticals Guaifenesin, Ketoprofen, and Artemisinin in Different Solvents. Available at: [Link]

-

PharmaCompass.com. (n.d.). Mephenoxalone. Available at: [Link]

-

PubChem. (n.d.). (2S)-3-(2-methoxyphenoxy)propane-1,2-diol. Available at: [Link]

-

Wikipedia. (n.d.). Mephenoxalone. Available at: [Link]

Sources

- 1. This compound CAS#: 14007-09-1 [chemicalbook.com]

- 2. This compound | 14007-09-1 [chemicalbook.com]

- 3. guidechem.com [guidechem.com]

- 4. Guaifenesin | 93-14-1 [chemicalbook.com]

- 5. Guaifenesin | 93-14-1 [chemicalbook.com]

- 6. acdlabs.com [acdlabs.com]

- 7. resolvemass.ca [resolvemass.ca]

- 8. scbt.com [scbt.com]

- 9. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 10. Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pharmatutor.org [pharmatutor.org]

- 12. who.int [who.int]

- 13. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 14. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

A Deep Dive into the Therapeutic Potential of 2-(2-Methoxyphenoxy)propane-1,3-diol Derivatives

(Part 2 of 2)

Authored by: [Your Name/Gemini], Senior Application Scientist

4. Advanced Therapeutic Applications and Future Directions

While the muscle relaxant properties of 2-(2-methoxyphenoxy)propane-1,3-diol derivatives are well-documented, emerging research points towards a wider therapeutic scope. The central nervous system (CNS) depressant effects, mediated through the modulation of neuronal excitability, open avenues for treating a range of neurological and psychiatric conditions.

-

Anxiolytic Potential: The calming effect on the CNS, similar to other centrally acting agents, suggests a potential role in managing anxiety disorders. Derivatives could be optimized to enhance anxiolytic effects while minimizing sedation.

-

Neuroprotective Properties: By reducing neuronal hyperexcitability, these compounds may offer a degree of neuroprotection in conditions characterized by excitotoxicity, such as stroke or traumatic brain injury. Further investigation into their effects on specific neuronal pathways, like NMDA receptor antagonism, is warranted.[1]

-

Anticonvulsant Activity: The ability to dampen neuronal firing suggests a potential application in seizure disorders.[2] Mephenesin, for instance, has been shown to oppose the convulsant actions of strychnine.[3][4]

5. Synthesis and Manufacturing Considerations

The translation of promising derivatives from the laboratory to the clinic requires robust and scalable synthesis methods. The Williamson ether synthesis is a common and effective route for preparing the core this compound structure.[5]

-

Synthetic Route: The synthesis typically involves the reaction of a guaiacol precursor with a propanediol derivative, such as 3-chloro-1,2-propanediol or glycidol.[5][6]

-

Process Optimization: Key to successful manufacturing is the optimization of reaction conditions to maximize yield and purity while minimizing the formation of byproducts. This includes careful selection of solvents, catalysts, and reaction temperatures.

-

Prodrug Strategies: To improve bioavailability, taste, or pharmacokinetic profiles, prodrug approaches can be employed.[7] For example, esterification of the hydroxyl groups can mask the bitter taste of the parent compound and allow for controlled release.[7][8]

Diagram: General Synthesis Workflow

Caption: A generalized workflow for the synthesis and verification of target derivatives.

6. Clinical Landscape and Regulatory Considerations

Several derivatives of this compound have a history of clinical use, providing a valuable foundation for future drug development.

-

Established Drugs:

-

Methocarbamol (Robaxin®): Widely used as a muscle relaxant for the treatment of acute, painful musculoskeletal conditions.[9][10][11][12][13] It is often used in conjunction with rest and physical therapy.[9][10][11]

-

Guaifenesin (Mucinex®, Robitussin®): Primarily marketed as an expectorant for chest congestion.[14][15]

-

-

Clinical Trial Design: For novel derivatives, well-designed clinical trials are essential to establish safety and efficacy. Key considerations include:

-

Patient Population: Clearly defined inclusion and exclusion criteria based on the target indication.

-

Endpoints: Validated primary and secondary endpoints to measure clinical benefit.

-

Comparators: Comparison against placebo and/or an active comparator (standard of care).

-

-

Regulatory Pathway: A thorough understanding of the regulatory requirements of agencies such as the FDA is crucial for a successful drug development program. This includes comprehensive preclinical safety and toxicology studies, as well as robust clinical data.

Data Summary: Preclinical Efficacy of Centrally-Acting Muscle Relaxants

| Muscle Relaxant | Test | Animal Model | ED50 (mg/kg) | Route of Administration |

| Diazepam | Anticonvulsant (Pentetrazol-induced) | Mouse | 0.10 - 0.24 | Intravenous |

| Diazepam | Rotarod | Mouse | ~5 (effective dose) | Oral |

| Tizanidine | Straub Tail Inhibition | Mouse | 1.2 | Oral |

| Tizanidine | Hind Limb Extensor Reflex | Rabbit | 0.02 | Intravenous |

| Data from BenchChem's comparative guide on skeletal muscle relaxants.[16] |

The this compound scaffold represents a versatile platform for the development of new therapeutics. While its derivatives have a long-standing role as muscle relaxants and expectorants, their potential extends to a broader range of neurological and psychiatric disorders. A deeper understanding of their mechanism of action, coupled with rational drug design and rigorous preclinical and clinical evaluation, will be key to unlocking the full therapeutic potential of this promising class of compounds. Future research should focus on developing derivatives with improved selectivity, potency, and pharmacokinetic profiles to address unmet medical needs.

References

- Mephenesin - Grokipedia. (n.d.).

- Mephenesin - Zynapte RxHive. (n.d.).

- Methocarbamol: Uses, Dosage, Side Effects, Warnings. (2024, February 29). Drugs.com.

- What is the mechanism of Mephenesin? (2024, July 17). Patsnap Synapse.

- Mephenesin | C10H14O3 | CID 4059. (n.d.). PubChem.

- Comparative safety and efficacy of different skeletal muscle relaxants in preclinical models. (n.d.). Benchchem.

- Methocarbamol: Uses, Side Effects, Interactions & More. (n.d.). GoodRx.

- What is Mephenesin used for? (2024, June 15). Patsnap Synapse.

- Methocarbamol - Wikipedia. (n.d.).

- Methocarbamol - StatPearls - NCBI Bookshelf. (2024, September 10).

- Methocarbamol (Robaxin): Muscle Relaxant. (n.d.). Cleveland Clinic.

- Synthesis and Characterization of Designed Guaifenesin Prodrugs. (n.d.). Al-Quds University.

- Guaifenesin: Pharmacology and Controversy. (2025, February 10). ChemicalBook.

- Williamson Ether Synthesis of An Expectorant - Guaifenesin - and Its Isolation From Guai-Aid Cough Tablets. (n.d.). Scribd.

- Muscle Relaxants by Ved. (n.d.). Scribd.

- Pharmacology of Guaifenesin (Glyceryl Guaiacolate) ; Mechanism of action, Pharmacokinetics, Uses,. (2025, February 8). YouTube.

- Guaifenesin synthesis. (n.d.). ChemicalBook.

- CN106431849A - Method for synthesizing guaifenesin drug intermediate 3-(o-methoxy phenoxy)-1,2-propanediol. (n.d.). Google Patents.

- Synthesis and Characterization of Designed Guaifenesin Prodrugs. (2015, October 28). ResearchGate.

- Dextromethorphan Guaifenesin - StatPearls - NCBI Bookshelf. (2024, May 25). NIH.

- Guaifenesin | C10H14O4 | CID 3516. (n.d.). PubChem.

- Evaluation of Skeletal Muscle Relaxant Activity of Apigenin in Animal Experimental Models. (2021, September 28).

- guaifenesin | Ligand page. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY.

- A study to evaluate the skeletal muscle relaxant property of Pregabalin and Gabapentin in albino rats. (n.d.). International Journal of Basic & Clinical Pharmacology.

- A study to evaluate the skeletal muscle relaxant property of Pregabalin and Gabapentin in albino rats. (n.d.). ResearchGate.

Sources

- 1. Guaifenesin | C10H14O4 | CID 3516 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN106431849A - Method for synthesizing guaifenesin drug intermediate 3-(o-methoxy phenoxy)-1,2-propanediol - Google Patents [patents.google.com]

- 3. grokipedia.com [grokipedia.com]

- 4. Mephenesin | C10H14O3 | CID 4059 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scribd.com [scribd.com]

- 6. Guaifenesin synthesis - chemicalbook [chemicalbook.com]

- 7. Synthesis and Characterization of Designed Guaifenesin Prodrugs [dspace.alquds.edu]

- 8. researchgate.net [researchgate.net]

- 9. Methocarbamol: Uses, Dosage, Side Effects, Warnings [drugs.com]

- 10. goodrx.com [goodrx.com]

- 11. Methocarbamol - Wikipedia [en.wikipedia.org]

- 12. Methocarbamol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. my.clevelandclinic.org [my.clevelandclinic.org]

- 14. Guaifenesin: Pharmacology and Controversy_Chemicalbook [chemicalbook.com]

- 15. guaifenesin | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 16. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-(2-Methoxyphenoxy)propane-1,3-diol

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of 2-(2-Methoxyphenoxy)propane-1,3-diol

This compound, also known as isoguaifenesin, is a significant compound in pharmaceutical sciences, primarily recognized as a process impurity and regioisomer of the widely used expectorant, guaifenesin[1][2][3]. The structural difference, with the methoxyphenoxy group at the 2-position of the propanediol backbone instead of the 1-position (as in guaifenesin), has significant implications for its biological activity and physicochemical properties. A thorough understanding of its synthesis is crucial for the development of analytical standards for quality control in guaifenesin production and for exploring its own potential pharmacological profile. This document provides a detailed, field-proven protocol for the synthesis, purification, and characterization of this compound.

Recommended Synthetic Protocol: Williamson Ether Synthesis

The most reliable and regioselective method for the synthesis of this compound is the Williamson ether synthesis. This method involves the nucleophilic substitution of an alkyl halide by an alkoxide. In this protocol, we will be reacting sodium guaiacolate with 2-bromo-1,3-propanediol. This approach is favored over other methods, such as the reaction with glycidol, due to its superior control over the regiochemistry of the ether linkage, thus minimizing the formation of the isomeric impurity, guaifenesin.

Materials and Equipment

| Reagents | Equipment |

| Guaiacol (2-methoxyphenol) | Round-bottom flasks |

| Sodium hydride (60% dispersion in mineral oil) | Magnetic stirrer with heating mantle |

| 2-Bromo-1,3-propanediol | Reflux condenser |

| Anhydrous Tetrahydrofuran (THF) | Dropping funnel |

| Diethyl ether | Separatory funnel |

| Saturated aqueous ammonium chloride (NH₄Cl) | Rotary evaporator |

| Anhydrous magnesium sulfate (MgSO₄) | Silica gel for column chromatography |

| Hydrochloric acid (HCl), 1M | Thin Layer Chromatography (TLC) plates |

| Sodium bicarbonate (NaHCO₃) | Standard laboratory glassware |

Step-by-Step Synthesis Procedure

Step 1: Preparation of Sodium Guaiacolate

-

In a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add sodium hydride (1.0 g, 25 mmol, 1.2 eq) as a 60% dispersion in mineral oil.

-

Wash the sodium hydride with anhydrous hexane (3 x 10 mL) to remove the mineral oil, decanting the hexane carefully each time under a nitrogen atmosphere.

-

Add 80 mL of anhydrous THF to the flask.

-

In a separate flask, dissolve guaiacol (2.5 g, 20 mmol, 1.0 eq) in 20 mL of anhydrous THF.

-

Slowly add the guaiacol solution to the sodium hydride suspension at 0 °C (ice bath) using a dropping funnel over a period of 30 minutes. The reaction is exothermic and will generate hydrogen gas. Ensure proper ventilation.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour to ensure complete formation of the sodium guaiacolate.

Causality Behind Experimental Choices: The use of sodium hydride, a strong base, ensures the complete deprotonation of the phenolic hydroxyl group of guaiacol, forming the highly nucleophilic guaiacolate anion. Anhydrous conditions are critical as sodium hydride reacts violently with water. The reaction is performed under an inert nitrogen atmosphere to prevent the reaction of sodium hydride and the resulting alkoxide with atmospheric moisture and oxygen.

Step 2: Williamson Ether Synthesis

-

Dissolve 2-bromo-1,3-propanediol (3.1 g, 20 mmol, 1.0 eq) in 20 mL of anhydrous THF.

-

Cool the sodium guaiacolate solution to 0 °C and slowly add the 2-bromo-1,3-propanediol solution via a dropping funnel.

-

After the addition, remove the ice bath and heat the reaction mixture to reflux (approximately 66 °C for THF) for 12-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

Causality Behind Experimental Choices: The reaction proceeds via an SN2 mechanism where the guaiacolate anion attacks the carbon atom bearing the bromine atom. Heating to reflux provides the necessary activation energy for the reaction. 2-Bromo-1,3-propanediol is chosen to ensure the formation of the ether linkage at the 2-position of the propane backbone.

Step 3: Work-up and Extraction

-

After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

-

Quench the reaction by slowly adding 20 mL of saturated aqueous ammonium chloride solution.

-

Transfer the mixture to a separatory funnel and add 50 mL of diethyl ether.

-

Wash the organic layer with 1M HCl (2 x 20 mL) to remove any unreacted guaiacol, followed by saturated sodium bicarbonate solution (2 x 20 mL) to neutralize any remaining acid, and finally with brine (1 x 20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

Step 4: Purification

-

The crude product is purified by silica gel column chromatography.

-

A suitable eluent system is a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 50%).

-

Collect the fractions and monitor by TLC. Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a white solid or a viscous oil.

Alternative Synthetic Route: Reaction of Guaiacol with Glycidol

An alternative, though less regioselective, method involves the reaction of guaiacol with glycidol. This reaction typically yields the desired this compound as a minor product (around 5%) with the major product being guaifenesin (around 95%).

Brief Protocol:

-

In an autoclave reactor, charge guaiacol, glycidol, and a catalyst (e.g., calcined hydrotalcite) in a suitable solvent like THF.

-

Heat the mixture with stirring (e.g., 120 °C for 4 hours).

-

After the reaction, cool the mixture, filter the catalyst, and remove the solvent under reduced pressure.

-

The resulting mixture of isomers requires careful separation, typically by preparative HPLC.

Trustworthiness and Self-Validation: The significant challenge in this alternative route is the purification. The structural similarity of the two isomers makes their separation by conventional column chromatography difficult. Therefore, a robust analytical method is required to validate the purity of the final product.

Purification and Characterization

High-Performance Liquid Chromatography (HPLC) for Isomer Separation

The separation of this compound (isoguaifenesin) from its isomer guaifenesin is critical. A validated stability-indicating RP-HPLC method is the gold standard for this purpose.

Typical HPLC Parameters:

| Parameter | Value |

| Column | Waters Symmetry C18 (150 mm × 4.6 mm), 5 µm |

| Mobile Phase A | 0.02 M KH₂PO₄ (pH 3.2) : Methanol (90:10 v/v) |

| Mobile Phase B | 0.02 M KH₂PO₄ (pH 3.2) : Methanol (10:90 v/v) |

| Gradient Elution | A time-based gradient from a higher proportion of A to a higher proportion of B |

| Flow Rate | 0.8 mL/min |

| Column Temperature | 25 °C |

| Detection Wavelength | 273 nm |

| Injection Volume | 10 µL |

Under these or similar conditions, baseline separation of guaifenesin and isoguaifenesin can be achieved, allowing for accurate quantification and assessment of purity[4].

Spectroscopic Characterization

The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum will show characteristic peaks for the aromatic protons, the methoxy group protons, and the protons of the propane-1,3-diol backbone. The chemical shift and splitting pattern of the proton at the 2-position will be distinct from that of the protons in the isomeric guaifenesin.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR will show the expected number of signals corresponding to the different carbon atoms in the molecule.

-

Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the compound (198.22 g/mol ).

-

Infrared Spectroscopy (IR): The IR spectrum will show characteristic absorption bands for the hydroxyl (-OH) group (a broad peak around 3300-3500 cm⁻¹), the C-O-C ether linkage, and the aromatic ring.

Quantitative Data Summary

| Parameter | Value |

| Molecular Formula | C₁₀H₁₄O₄ |

| Molecular Weight | 198.22 g/mol |

| Appearance | White solid or viscous oil |

| Melting Point | >52 °C (decomposes) |

| Theoretical Yield | (Based on the limiting reagent) |

| Typical Actual Yield | 60-70% (for the Williamson ether synthesis route) |

Experimental Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Safety Precautions

-

Sodium Hydride: Reacts violently with water to produce flammable hydrogen gas. Handle in a fume hood under an inert atmosphere. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

Anhydrous Solvents: THF and diethyl ether are highly flammable. Work in a well-ventilated fume hood away from ignition sources.

-

2-Bromo-1,3-propanediol: May be harmful if swallowed or in contact with skin. Handle with care and appropriate PPE.

-

Guaiacol: Is a skin and eye irritant. Avoid contact and inhalation.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

References

-

Methods for the Analysis of Guaifenesin Extended-Release Tablets - USP's Emerging Standards. (2024, March 24). Retrieved from [Link]

-

Development and validation of stability indicating the RP-HPLC method for the estimation of related compounds of guaifenesin in pharmaceutical dosage forms. (n.d.). PMC - NIH. Retrieved from [Link]

-

2-Bromo-1,3-propanediol | C3H7BrO2 | CID 10219554 - PubChem. (n.d.). Retrieved from [Link]

-

Williamson Ether Synthesis - Master Organic Chemistry. (2014, October 24). Retrieved from [Link]

-

Guaifenesin EP Impurity B | 14007-09-1 - SynZeal. (n.d.). Retrieved from [Link]

-

HPLC Methods for analysis of Guaifenesin - HELIX Chromatography. (n.d.). Retrieved from [Link]

-

HPLC determination of guaifenesin with selected medications on underivatized silica with an aqueous-organic mobile phase - ResearchGate. (2025, August 5). Retrieved from [Link]

-

HPLC determination of guaifenesin with selected medications on underivatized silica with an aqueous-organic mobile phase - PubMed. (n.d.). Retrieved from [Link]

Sources

- 1. emergingstandards.usp.org [emergingstandards.usp.org]

- 2. US5998669A - Process for production of 2-amino-1,3-propanediol - Google Patents [patents.google.com]

- 3. This compound (B-Isomer) [lgcstandards.com]

- 4. Development and validation of stability indicating the RP-HPLC method for the estimation of related compounds of guaifenesin in pharmaceutical dosage forms - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vivo Studies with 2-(2-Methoxyphenoxy)propane-1,3-diol

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

2-(2-Methoxyphenoxy)propane-1,3-diol, a known impurity of the widely used expectorant Guaifenesin, presents a unique challenge and opportunity for pharmacological research.[1][2][3] While the parent compound, Guaifenesin, has established expectorant and muscle relaxant properties, the in vivo biological activities of this specific isomer remain largely uncharacterized.[4][5][6][7] This document provides a comprehensive guide for the preclinical in vivo evaluation of this compound, offering a structured approach to elucidate its potential therapeutic effects and safety profile.

These application notes are designed to provide a robust framework for researchers, grounded in established principles of preclinical study design and guided by methodologies successfully applied to similar compounds.[8][9][10] The protocols outlined herein are intended to be adapted and optimized based on emerging data and specific research objectives.

Preclinical Experimental Design: A Phased Approach

A rigorous preclinical evaluation is paramount to understanding the pharmacological and toxicological properties of a test article before it can be considered for further development.[8][9][11] The following phased approach ensures a systematic and data-driven investigation into the in vivo effects of this compound.

Phase 1: Preliminary Safety and Tolerability Assessment

The initial phase focuses on establishing a safe dose range for subsequent efficacy studies.

1.1. Acute Toxicity Study:

-

Objective: To determine the maximum tolerated dose (MTD) and identify potential target organs for toxicity.[12]

-

Animal Model: Sprague-Dawley rats or CD-1 mice (both sexes).

-

Methodology: A single, escalating dose design. Start with a low dose (e.g., 10 mg/kg) and increase in subsequent cohorts until signs of toxicity are observed.

-

Parameters to Monitor: Clinical signs (lethargy, altered gait, etc.), body weight changes, and mortality for at least 14 days post-administration. A full necropsy should be performed to identify any gross pathological changes in major organs.[10]

1.2. Dose Formulation and Stability:

-

Objective: To develop a suitable vehicle for administration and ensure the stability of the compound under experimental conditions.

-

Considerations: Based on the physicochemical properties of this compound, a suitable vehicle could be a solution in saline, or a suspension in a vehicle like 0.5% carboxymethylcellulose. Stability of the formulation should be confirmed via analytical methods like HPLC.

Phase 2: Pharmacokinetic (PK) Profiling

Understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound is crucial for interpreting pharmacodynamic data.

-

Objective: To determine key PK parameters such as Cmax, Tmax, AUC, and half-life.

-

Animal Model: Cannulated Sprague-Dawley rats.

-

Methodology: Administer a single intravenous (IV) and oral (PO) dose in separate cohorts. Collect serial blood samples at predetermined time points. Analyze plasma concentrations of the compound using a validated analytical method (e.g., LC-MS/MS).

-

Data Analysis: Use appropriate software to calculate PK parameters and determine oral bioavailability.

Phase 3: Pharmacodynamic (PD) and Efficacy Studies

Based on the structural similarity to Guaifenesin, the primary investigation should focus on muscle relaxant, analgesic, and sedative properties.

3.1. Evaluation of Muscle Relaxant Activity:

-

Objective: To assess the potential of this compound to induce muscle relaxation.

-

Experimental Models:

-

Inclined Plane Test: Measure the ability of treated animals to remain on a steeply angled plane.[4][13][14] A decrease in the angle at which the animal can maintain its position indicates muscle relaxation.

-

Traction Test: Assess the ability of the animal to hang onto a suspended wire.[4][13][14] A shorter hanging time suggests muscle weakness or relaxation.

-

Rotarod Test: Evaluate motor coordination and balance by measuring the time an animal can stay on a rotating rod.[15]

-

3.2. Assessment of Analgesic Activity:

-

Objective: To determine if the compound possesses pain-relieving properties.

-

Experimental Models:

-

Hot Plate Test: Measures the latency to a pain response (e.g., licking paws, jumping) when placed on a heated surface. An increased latency suggests an analgesic effect.

-

Acetic Acid-Induced Writhing Test: Quantifies the number of abdominal constrictions (writhes) after intraperitoneal injection of acetic acid.[13] A reduction in the number of writhes indicates peripheral analgesic activity.

-

3.3. Sedative Activity Assessment:

-

Objective: To evaluate potential central nervous system depressant effects.

-

Experimental Model:

-

Open Field Test: Monitors spontaneous locomotor activity and exploratory behavior in a novel environment.[13] A decrease in movement and rearing behavior can indicate sedation.

-

Experimental Protocols

Protocol 1: Inclined Plane Test for Muscle Relaxant Activity

-

Apparatus: An inclined plane with an adjustable angle.

-

Animals: Male Wistar rats (180-220g).

-

Procedure:

-

Administer the test compound or vehicle to different groups of animals. A positive control, such as diazepam (1 mg/kg), should be included.[13]

-

At 30, 60, and 90 minutes post-administration, place each rat on the inclined plane, initially set at a 45-degree angle.

-

Gradually increase the angle until the animal is unable to maintain its position for at least 5 seconds.

-

Record the maximum angle at which the animal can remain on the plane.

-

-

Data Analysis: Compare the mean maximum angle of the treated groups to the vehicle control group using an appropriate statistical test (e.g., ANOVA followed by Dunnett's test).

| Treatment Group | Dose (mg/kg) | Mean Maximum Angle (degrees) ± SEM |

| Vehicle Control | - | 55.2 ± 2.1 |

| Compound X | 10 | 50.8 ± 2.5 |

| Compound X | 30 | 42.1 ± 1.9 |